An In-depth Technical Guide to 1,1,2,2-Tetraphenylethane (CAS 632-50-8)
An In-depth Technical Guide to 1,1,2,2-Tetraphenylethane (CAS 632-50-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and safety information for 1,1,2,2-tetraphenylethane. This sterically hindered hydrocarbon is a valuable building block in organic synthesis and holds potential for applications in materials science.
Core Properties and Identification
1,1,2,2-Tetraphenylethane, also known as sym-tetraphenylethane, is a solid organic compound characterized by an ethane (B1197151) backbone with two phenyl groups attached to each carbon atom. Its highly symmetric and bulky structure imparts specific physical and chemical characteristics.
| Identifier | Value |
| CAS Number | 632-50-8[1] |
| Molecular Formula | C₂₆H₂₂[1] |
| Molecular Weight | 334.46 g/mol [2] |
| IUPAC Name | 1,1,2,2-tetraphenylethane[1] |
| Synonyms | sym-Tetraphenylethane, Bibenzhydryl |
| Appearance | White to off-white solid |
Physicochemical Properties
The compound's high melting point and thermal stability are characteristic of its rigid and symmetric molecular structure. It exhibits good solubility in many common organic solvents.
| Property | Value |
| Melting Point | ~212 °C[3] |
| Boiling Point | ~403.3 °C at 760 mmHg |
| Density | ~1.076 g/cm³ |
| Solubility | Soluble in boiling glacial acetic acid and boiling benzene; easily soluble in ether, carbon disulfide, and chloroform.[4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 1,1,2,2-tetraphenylethane. The following data are typical for this compound.
| Spectral Data Type | Key Features and Peaks |
| ¹H NMR | A complex multiplet in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the phenyl protons and a singlet for the two equivalent methine protons (-CH). |
| ¹³C NMR | Signals in the aromatic region (approx. 125-145 ppm) for the phenyl carbons and a signal for the aliphatic methine carbon.[1] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M+) at m/z = 334. Key fragment ions are observed at m/z = 167 (diphenylmethyl cation, [Ph₂CH]⁺), which is often the base peak, as well as signals at 168 and 165.[1] |
| Infrared (IR) Spectroscopy | Aromatic C-H stretching is observed around 3000-3100 cm⁻¹.[5] C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.[5] Out-of-plane C-H bending gives strong absorptions in the 675-900 cm⁻¹ range, indicative of phenyl substitution.[5] |
Synthesis and Reactivity
The synthesis of 1,1,2,2-tetraphenylethane can be approached through the reductive coupling of a suitable precursor. A common strategy for creating such sterically hindered C-C bonds is through metal-mediated reactions.
Experimental Protocol: Reductive Coupling of Diphenylmethyl Halide
This protocol outlines a plausible method for the synthesis of 1,1,2,2-tetraphenylethane based on the well-established reductive coupling of related benzylic halides.
Objective: To synthesize 1,1,2,2-tetraphenylethane by the reductive coupling of a diphenylmethyl halide (e.g., bromodiphenylmethane).
Materials:
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Zinc powder (activated)
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Anhydrous tetrahydrofuran (B95107) (THF)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Argon or Nitrogen gas (for inert atmosphere)
Equipment:
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Three-neck round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere.
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Reaction Initiation: Add activated zinc powder to the flask and place it under an inert atmosphere of argon or nitrogen. Add anhydrous THF to the flask.
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Precursor Addition: Dissolve bromodiphenylmethane in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of zinc in THF over 30 minutes.
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Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 M hydrochloric acid to dissolve the remaining zinc.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/benzene mixture to yield pure 1,1,2,2-tetraphenylethane.
Mandatory Visualizations
Diagram 1: Synthesis Pathway Logic
The following diagram illustrates the logical pathway for the synthesis of 1,1,2,2-tetraphenylethane via the reductive coupling of a diphenylmethyl precursor.
Caption: Logical workflow for the synthesis of 1,1,2,2-tetraphenylethane.
Diagram 2: Product Characterization Workflow
This diagram shows a typical experimental workflow for the characterization and confirmation of the synthesized 1,1,2,2-tetraphenylethane.
Caption: Experimental workflow for product characterization.
Applications in Research and Development
1,1,2,2-Tetraphenylethane serves as a fundamental building block in several areas of chemical research:
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Organic Synthesis: It is primarily used as an intermediate for constructing more complex, sterically crowded molecules.[3] The central ethane bond can be a target for specific chemical transformations.
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Materials Science: Due to its structure composed of multiple aromatic rings, it is of interest in the development of organic semiconductors, advanced polymers, and materials with unique optical or electronic properties.[3]
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Supramolecular Chemistry: The phenyl groups can participate in non-covalent interactions, such as π-π stacking, making it a candidate for designing self-assembling molecular systems.
Safety and Handling
Appropriate safety measures must be taken when handling 1,1,2,2-tetraphenylethane due to its potential hazards.
| Safety Aspect | Information |
| GHS Classification | Eye Irritation, Category 2[1] |
| Hazard Statement | H319: Causes serious eye irritation[1] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention. |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
